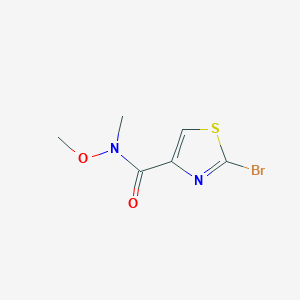

2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide is a chemical compound with the molecular formula C6H7BrN2O2S and a molecular weight of 251.1 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide is 1S/C5H5BrN2OS/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H,7,9) . This code provides a unique identifier for the molecule, which can be used to retrieve its 3D structure from databases.Physical And Chemical Properties Analysis

2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis of Substituted Oxazoles

One key application of 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide derivatives is in the synthesis of substituted oxazoles. An efficient two-step synthesis involving intramolecular copper-catalyzed cyclization of functionalized enamides has been reported, allowing the introduction of various functional groups like ester, N-substituted carboxamide, or acyl functionalities at specific positions of the product oxazoles (Vijay Kumar et al., 2012).

Anticancer Agent Synthesis

Substituted 2-phenylthiazole-4-carboxamide derivatives, closely related to 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide, have been synthesized and evaluated as potential cytotoxic agents against various human cancer cell lines. The substitution at specific positions by groups like methoxy has shown improvement in activity against certain cancer cells (Aliabadi et al., 2010).

Synthesis of Thiazoles

The synthesis of 2,4-disubstituted thiazoles using ionic liquid under ambient conditions has been described, demonstrating a practical approach towards the synthesis of therapeutically important compounds like Fanetizole. This involves the use of α-bromoketone and thiourea/thioamide, which is related to the chemical structure of 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide (Potewar et al., 2007).

Copper-Catalyzed Synthesis in Water

A copper-catalyzed synthesis method in water for producing 2-aminobenzothiazoles has been developed. This method uses copper(I) catalyst and is efficient for the intramolecular S-arylation of (o-iodoaryl) thioureas, which are structurally similar to 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide (Khatun et al., 2012).

Synthesis of Benzoxazoles

The compound also finds application in the synthesis of benzoxazoles. This involves the copper-catalyzed intramolecular coupling cyclization reactions of certain amides, demonstrating a method that could be applicable to derivatives of 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide (Wu et al., 2014).

Safety and Hazards

The safety information available indicates that 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide is classified under the GHS06 hazard class . The hazard statements associated with this compound are H301-H311-H331 , which indicate toxicity if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c1-9(11-2)5(10)4-3-12-6(7)8-4/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKXSQPCHDEZTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CSC(=N1)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2844227.png)

![1-[4-Hydroxy-3-(2-hydroxy-3-methoxy-5-propanoylphenyl)-5-methoxyphenyl]propan-1-one](/img/structure/B2844232.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2844245.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2844246.png)

![N~4~-1,3-benzodioxol-5-yl-N~6~-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2844247.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2844248.png)